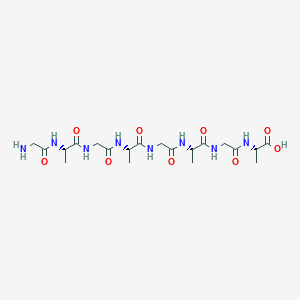
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is a synthetic peptide composed of repeating units of glycine and L-alanine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid or enzymes like proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as carbodiimides and succinimides are used for introducing new functional groups.
Major Products Formed
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Leads to the formation of oxidized amino acid residues.
Substitution: Produces modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and stability.
Materials Science: Utilized in the development of novel biomaterials and nanostructures.
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-alanine: A simpler dipeptide with similar structural properties.
L-alanyl-glycine: Another dipeptide with a reversed sequence of amino acids.
L-alanyl-L-alanine: A dipeptide composed of two L-alanine residues.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is unique due to its repetitive sequence, which imparts distinct structural and functional properties. This makes it particularly useful for studying the effects of sequence repetition on peptide behavior and interactions .
Propiedades
Número CAS |
560114-82-1 |
|---|---|
Fórmula molecular |
C20H34N8O9 |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H34N8O9/c1-9(25-13(29)5-21)17(33)22-6-14(30)26-10(2)18(34)23-7-15(31)27-11(3)19(35)24-8-16(32)28-12(4)20(36)37/h9-12H,5-8,21H2,1-4H3,(H,22,33)(H,23,34)(H,24,35)(H,25,29)(H,26,30)(H,27,31)(H,28,32)(H,36,37)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
RYYAEBNJKFAFMW-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


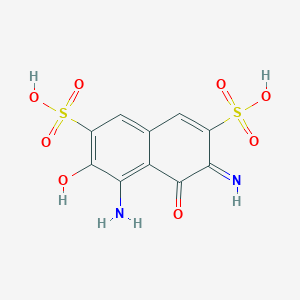
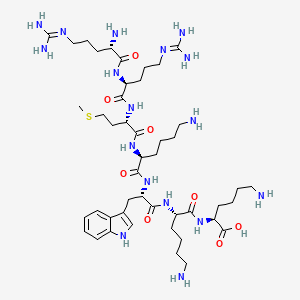
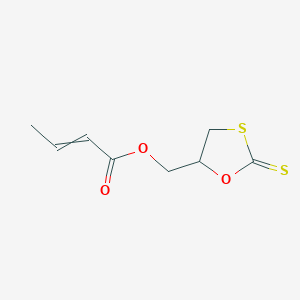


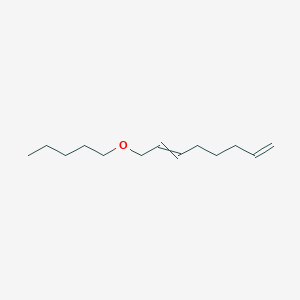

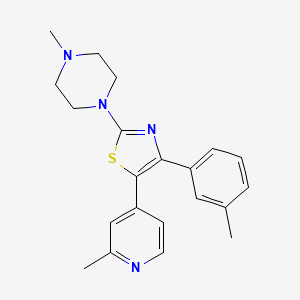

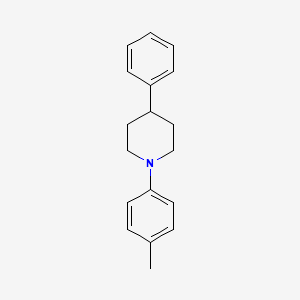
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
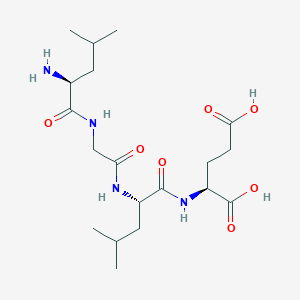
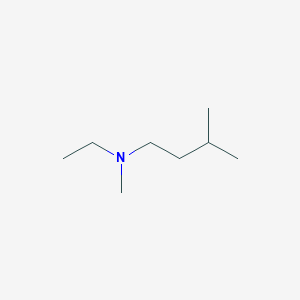
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
